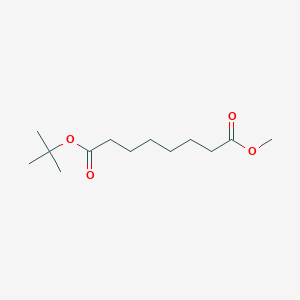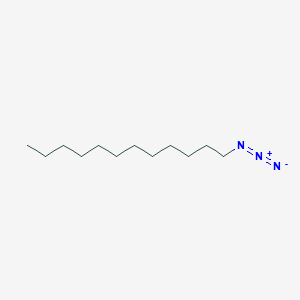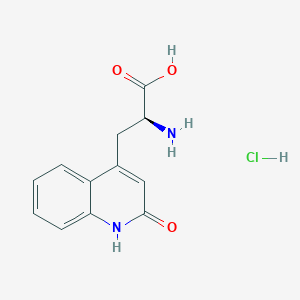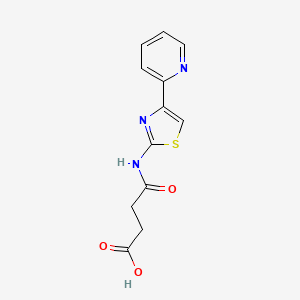
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride
Übersicht
Beschreibung
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride is a chemical compound with the CAS number 1384427-97-7 . It belongs to the categories of cyclobutanes and fluorinated compounds . The molecular weight of this compound is approximately 185.64 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.64 g/mol . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
PFAS Removal with Amine-Functionalized Sorbents
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants found in water supplies, with safe concentrations in drinking water being extremely low. Amine-containing sorbents have emerged as a promising alternative for PFAS removal in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to effectively capture PFAS molecules from municipal water and wastewater. The development and application of amine-functionalized sorbents highlight the potential of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride and similar compounds in addressing environmental challenges related to water purification (Ateia et al., 2019).
Metalloporphyrin-Catalyzed C-H Bond Functionalization
The catalytic potential of metalloporphyrins in organic synthesis, particularly in the functionalization of saturated C-H bonds, has been a significant area of research. This includes hydroxylation, amination, and carbenoid insertion reactions, where compounds like this compound can be used as substrates or intermediates. Such reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, highlighting the broad applicability of these compounds in synthetic chemistry (Che et al., 2011).
Amine-Functionalized MOFs for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have shown great promise in CO2 capture due to the strong interaction between CO2 and the basic amine functionalities. These materials can be synthesized using in situ methods, post-modification, or physical impregnation, leading to MOFs with high CO2 sorption capacities at low pressures. The utility of this compound in the synthesis or functionalization of such MOFs could contribute to advancements in carbon capture technologies, addressing one of the critical challenges in the fight against climate change (Lin et al., 2016).
Advanced Oxidation Processes for Amine Degradation
Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing compounds, including various amines. These processes, which include ozonation, Fenton reactions, and photocatalytic degradation, can mineralize recalcitrant amines, improving the efficacy of wastewater treatment schemes. The study of compounds like this compound under AOP conditions could provide valuable insights into the degradation pathways and environmental fate of such substances (Bhat & Gogate, 2021).
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-10-4-6-2-1-3-6;/h6-7,10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBRXEOMHKKVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384427-97-7 | |
| Record name | Cyclobutanemethanamine, N-(2,2-difluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)







